![molecular formula C20H18N4O3S B2923475 2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797589-74-2](/img/structure/B2923475.png)

2-((1-(2-(Benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

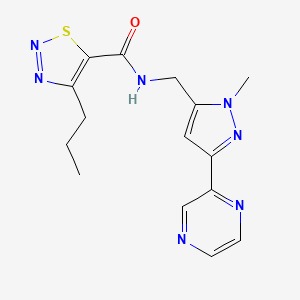

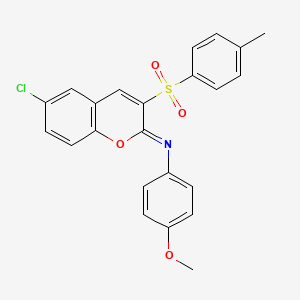

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d]oxazol-2-ylthio group, an acetyl group, a piperidin-4-yl group, and a nicotinonitrile group . These groups are likely to confer specific chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The benzo[d]oxazol-2-ylthio group, for example, consists of a benzene ring fused to an oxazole ring with a sulfur atom attached .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of its various functional groups. For instance, the acetyl group could potentially undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to have certain physical and chemical properties. For example, the presence of the benzo[d]oxazol-2-ylthio group might confer aromaticity to the compound, and the acetyl group could potentially make the compound a good electrophile .Applications De Recherche Scientifique

Multicomponent Domino Reaction Strategy

A study by Hussein, El Guesmi, and Ahmed (2019) introduced a multicomponent domino reaction strategy for synthesizing versatile environmentally sensitive fluorophore-based nicotinonitriles, incorporating pyrene and/or fluorene moieties. This approach offers a simplistic, highly effective protocol yielding poly-functionalized innovative nicotinonitriles. The synthesized compounds exhibit strong blue-green fluorescence emission, indicating potential applications in material science due to their pronounced emission spectra (E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019).

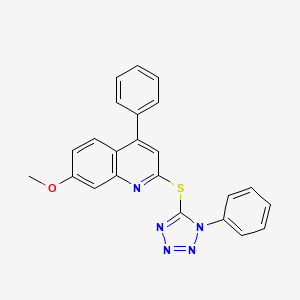

Antimicrobial Activity and Molecular Modeling

Vankadari, Mandala, Pochampalli, Tigulla, Valeru, and Thampu (2013) synthesized a novel series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrating significant antibacterial and moderate antifungal activities. The study suggests the therapeutic potential of these compounds in treating bacterial and fungal infections, highlighting the relevance of such molecules in medicinal chemistry (S. Vankadari et al., 2013).

Anti-bacterial Study of N-substituted Derivatives

Research conducted by Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, and Afzal (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing moderate to talented antibacterial activity. This study underscores the significance of structural modifications in enhancing biological activity and provides a basis for further exploration in drug development (H. Khalid et al., 2016).

Synthesis and Anticancer Evaluation

Mansour, Abd-Rabou, Nassar, and Elewa (2021) explored the synthesis of new Pyridine-3-Carbonitrile derivatives, evaluating their anticancer properties. Their research revealed that certain synthesized compounds showed promising inhibitory effects on human breast cancer cell lines, MCF-7 and MDA-MB-231. This study suggests the potential of Pyridine-3-Carbonitrile derivatives in cancer therapy, offering a foundation for future drug discovery efforts (E. Mansour et al., 2021).

Orientations Futures

Mécanisme D'action

Target of Action

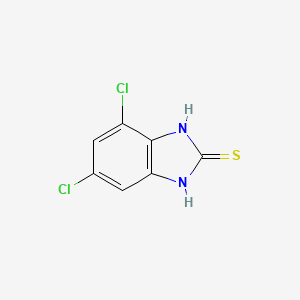

Compounds with similar structures, such as those containing imidazole and benzo[d]oxazol-2-yl groups, have been reported to exhibit a broad range of biological activities, suggesting they interact with multiple targets .

Mode of Action

It is known that the compound is a product of a new synthetic pathway involving the formation of an imidazole ring from two methanimine derivatives . This process likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting they induce various molecular and cellular effects .

Propriétés

IUPAC Name |

2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3S/c21-12-14-4-3-9-22-19(14)26-15-7-10-24(11-8-15)18(25)13-28-20-23-16-5-1-2-6-17(16)27-20/h1-6,9,15H,7-8,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZCUYWIFQHGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)

![N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide](/img/structure/B2923396.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-2-methylthiazole](/img/structure/B2923401.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)